1,1,1-トリフルオロプロパン-2-スルホニルクロリド

概要

説明

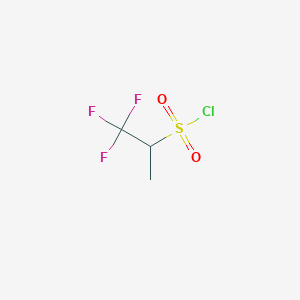

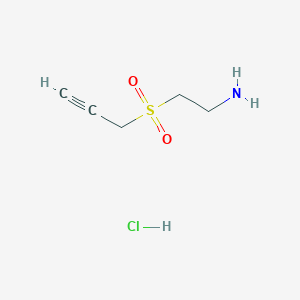

“1,1,1-Trifluoropropane-2-sulfonyl chloride” is an organic compound with the chemical formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol . It appears as a liquid and is typically stored at temperatures below -10 °C .

Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoropropane-2-sulfonyl chloride” includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The InChI key for this compound is NUUBIXUITNNERY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfonyl chlorides, including “1,1,1-Trifluoropropane-2-sulfonyl chloride”, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .

科学的研究の応用

フッ素化合物の合成

1,1,1-トリフルオロプロパン-2-スルホニルクロリドは、フッ素化有機化合物の合成における貴重な試薬です。そのトリフルオロメチル基は、代謝安定性と生物学的利用能を高めるために、医薬品や農薬において重要な役割を果たします。 研究者は、この化合物を使用して、トリフルオロメチル基を複雑な分子に導入し、改善された薬物動態特性を持つ新薬の開発を支援しています .

材料科学

材料科学では、このスルホニルクロリド誘導体は、表面を改質してフッ素化ポリマーを作成するために使用されます。 これらの材料は、溶媒、油、および大気中のガスに対する優れた耐性を示し、高性能コーティングや特殊なシーラントに適しています .

触媒とリガンド合成

この化合物は、フッ素化セグメントを含む触媒とリガンドを合成するための前駆体として役立ちます。 これらの特殊な分子は、特にフッ素原子の導入が反応経路を大幅に変更し、収率を向上させることができる反応において、触媒作用において重要です .

分析化学

分析化学では、1,1,1-トリフルオロプロパン-2-スルホニルクロリドは、ガスクロマトグラフィー質量分析(GC-MS)などの手法による検出と定量のために、化合物を誘導体化するために使用されます。 フッ素原子の高い電気陰性度は、電子捕獲検出器(ECD)の応答を向上させ、分析の感度を高めます .

ペプチドとタンパク質研究

この化合物は、ペプチドとタンパク質の研究で、アミノ酸の選択的修飾に使用されます。 スルホニルクロリド基は、アミノ酸の求核部位と反応し、タンパク質の構造と機能の研究に不可欠な部位特異的な標識または架橋を可能にします .

環境科学

環境科学では、研究者は、1,1,1-トリフルオロプロパン-2-スルホニルクロリドを使用して、汚染物質の検出と監視のためのトレーサーまたはプローブとして機能する化合物を合成します。 そのユニークな化学的シグネチャーにより、さまざまな化学物質の環境変換と運命を追跡することができます .

作用機序

Target of Action

1,1,1-Trifluoropropane-2-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be reactive probes in chemical biology and molecular pharmacology .

Mode of Action

As a sulfonyl fluoride, 1,1,1-Trifluoropropane-2-sulfonyl chloride possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . This allows it to interact with its targets effectively, leading to modification of the target residues .

Result of Action

The result of the action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is the modification of specific amino acid residues in target proteins . This can potentially alter the function of these proteins, leading to various molecular and cellular effects.

Action Environment

The action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is influenced by environmental factors such as pH and the presence of other molecules that can react with sulfonyl fluorides. It is also important to note that sulfonyl fluorides, including 1,1,1-Trifluoropropane-2-sulfonyl chloride, should be kept under inert gas to maintain their stability and efficacy.

Safety and Hazards

生化学分析

Biochemical Properties

1,1,1-Trifluoropropane-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in the synthesis of pharmaceuticals and agrochemicals, where 1,1,1-Trifluoropropane-2-sulfonyl chloride is used as a key intermediate .

Cellular Effects

1,1,1-Trifluoropropane-2-sulfonyl chloride has been observed to affect various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, 1,1,1-Trifluoropropane-2-sulfonyl chloride can impact gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1,1,1-Trifluoropropane-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This compound can inhibit or activate enzymes by modifying their active sites or regulatory domains. For example, the sulfonylation of an enzyme’s active site can prevent substrate binding, thereby inhibiting its activity. Conversely, the modification of regulatory domains can enhance enzyme activity by promoting conformational changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,1-Trifluoropropane-2-sulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that 1,1,1-Trifluoropropane-2-sulfonyl chloride can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include sustained enzyme inhibition or activation and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 1,1,1-Trifluoropropane-2-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At high doses, 1,1,1-Trifluoropropane-2-sulfonyl chloride can induce toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects .

Metabolic Pathways

1,1,1-Trifluoropropane-2-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can be metabolized by sulfonylation reactions, where it forms sulfonamide and sulfonate ester derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of 1,1,1-Trifluoropropane-2-sulfonyl chloride with specific enzymes, such as sulfonyltransferases, are critical for its metabolic processing .

Transport and Distribution

Within cells and tissues, 1,1,1-Trifluoropropane-2-sulfonyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity. For instance, the binding of 1,1,1-Trifluoropropane-2-sulfonyl chloride to intracellular proteins can enhance its stability and prolong its effects .

Subcellular Localization

The subcellular localization of 1,1,1-Trifluoropropane-2-sulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 1,1,1-Trifluoropropane-2-sulfonyl chloride within these compartments can influence its activity and function, particularly in modifying proteins and enzymes involved in cellular processes .

特性

IUPAC Name |

1,1,1-trifluoropropane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUBIXUITNNERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-90-5 | |

| Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

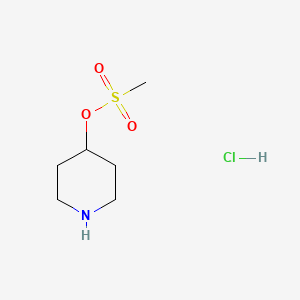

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

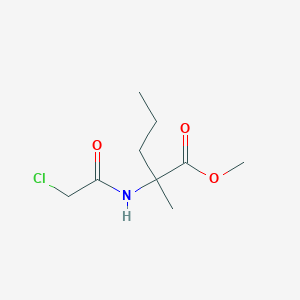

![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)

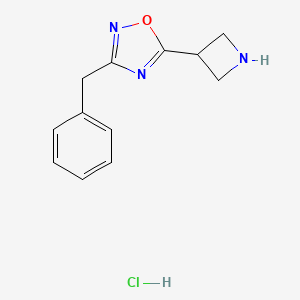

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

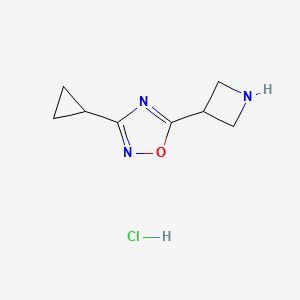

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)